molecular formula C14H14N4O3S B371361 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 298218-02-7

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B371361
CAS No.: 298218-02-7
M. Wt: 318.35g/mol
InChI Key: VYSKBXGIMJYMOB-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (CAS 298218-02-7) is a high-purity chemical compound with a molecular formula of C14H14N4O3S and a molecular weight of 318.351 g/mol . It belongs to a class of 2-(pyrimidin-2-ylsulfanyl)acetamide derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research. Structurally related 4,6-diaminopyrimidine analogues have been investigated as potential inhibitors of biologically important targets, including human dihydrofolate reductase (hDHFR) and tyrosine kinase . Furthermore, such diamino-substituted pyrimidine derivatives have demonstrated documented anti-retroviral activity and have also been designed and studied as potential inhibitors against the Dengue Virus Protease (NS2B/NS3) . The core pyrimidine scaffold is recognized for its diverse bioactivity, with related compounds being explored for their immunosuppressant, anticancer, and antimicrobial properties . This acetamide features a folded molecular conformation stabilized by intramolecular interactions, a characteristic that can influence its binding affinity and physicochemical properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-9-6-10(2)16-14(15-9)22-8-13(19)17-11-4-3-5-12(7-11)18(20)21/h3-7H,8H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSKBXGIMJYMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Thiol-Acetamide Coupling

The most widely reported method involves reacting 4,6-dimethylpyrimidine-2-thiol with halogenated N-(3-nitrophenyl)acetamides in the presence of a base. For example, bromo-N-(3-nitrophenyl)acetamide undergoes nucleophilic attack by the deprotonated thiol group, forming the sulfanyl bridge.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Base: Potassium hydroxide (KOH) or sodium acetate

  • Temperature: Reflux (78–100°C)

  • Time: 3–4 hours

Typical Procedure:

  • Dissolve 4,6-dimethylpyrimidine-2-thiol (3.52 mmol) in ethanol.

  • Add KOH (3.52 mmol) and reflux for 30 minutes.

  • Introduce bromo-N-(3-nitrophenyl)acetamide (3.52 mmol) and reflux for 3–4 hours.

  • Evaporate solvent, precipitate with cold water, and purify via recrystallization.

Yield: 88–96% after recrystallization.

Alternative Pathway: Thiol-Ester Intermediates

A less common approach utilizes thiol esters as intermediates. 4,6-Dimethylpyrimidine-2-thiol reacts with ethyl bromoacetate to form a thioester, which is subsequently amidated with 3-nitroaniline.

Reaction Scheme:

  • Thioester Formation:
    4,6-Dimethylpyrimidine-2-thiol+BrCH2COOEtNaOAc, EtOH4,6-Dimethylpyrimidin-2-ylsulfanylacetate\text{4,6-Dimethylpyrimidine-2-thiol} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaOAc, EtOH}} \text{4,6-Dimethylpyrimidin-2-ylsulfanylacetate}

  • Amidation:
    Thioester+3-NitroanilineHydrazine, EtOHTarget Compound\text{Thioester} + \text{3-Nitroaniline} \xrightarrow{\text{Hydrazine, EtOH}} \text{Target Compound}

Advantages:

  • Avoids handling reactive halogenated acetamides.

  • Suitable for parallel synthesis.

Yield: 70–85% (lower due to additional steps).

Optimization of Reaction Parameters

Solvent and Base Selection

Optimal yields are achieved in ethanol with KOH, which enhances thiol deprotonation without degrading the nitro group. DMF accelerates reactions but requires stringent moisture control.

Comparative Data:

SolventBaseReaction TimeYield (%)
EthanolKOH4 h95
DMFNaOAc2 h88
THFK₂CO₃6 h72

Temperature and Time Dependence

Prolonged reflux (>5 hours) risks nitro group reduction, while shorter durations (<2 hours) result in incomplete substitution.

Crystallization and Purification

Recrystallization Protocols

Ethyl Acetate: Produces needle-like crystals with high purity (99.5% by HPLC).
Ethanol: Yields block-shaped crystals but may retain solvent impurities.

Crystallization Data:

SolventCrystal MorphologyPurity (%)
Ethyl AcetateNeedles99.5
EthanolBlocks98.2

Intramolecular Interactions Affecting Crystallinity

X-ray diffraction reveals folded conformations stabilized by N—H⋯N and C—H⋯O hydrogen bonds, critical for crystal packing.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyrimidine), 7.90–7.40 (m, 4H, aryl), 3.80 (s, 2H, CH₂), 2.50 (s, 6H, CH₃).

  • IR (KBr): 3270 cm⁻¹ (N—H), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Melting Point and Stability

  • Melting Point: 208–210°C (decomposition observed above 215°C).

  • Storage: Stable at 4°C for >12 months under inert atmosphere.

Industrial and Scalability Considerations

Cost Analysis

ComponentCost per kg (USD)
4,6-Dimethylpyrimidine-2-thiol450
Bromo-N-(3-nitrophenyl)acetamide620
Ethanol8

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus .

This suggests that the compound may inhibit bacterial growth effectively, indicating potential use in developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Investigations into the cytotoxic effects of this compound reveal promising results against cancer cell lines. For example:

  • Selective Cytotoxicity : Compounds with similar structural motifs have demonstrated selective toxicity towards human cancer cells while sparing normal cells .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for cancer therapy .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .

This suggests that the compound could have implications in treating conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the potential applications of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that derivatives exhibited significant activity with MIC values significantly lower than standard antibiotics . This positions the compound as a potential lead in antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines demonstrated that compounds similar to this compound led to substantial growth inhibition correlated with down-regulation of critical signaling pathways . This highlights its potential as an anticancer therapeutic agent.

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialSignificant activity against E. coli and S. aureus (MIC ~256 µg/mL)
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Dihedral Angle (°)* Key Substituents Predicted Density (g/cm³) Biological Activity Reference
Target compound (3-nitrophenyl) C₁₄H₁₄N₄O₃S 318.35 56.19 3-NO₂, 4,6-dimethylpyrimidine 1.37 Antiviral (Dengue protease)
2-Chlorophenyl analogue (ARARUI) C₁₂H₁₂ClN₅OS 309.78 67.84 2-Cl, 4,6-diaminopyrimidine Anticancer, antimicrobial
2-Methylphenyl analogue (GOKWIO) C₁₄H₁₆N₄OS 288.37 54.73 2-CH₃, 4,6-diaminopyrimidine Antibacterial
4-Chlorophenyl analogue (I) C₁₂H₁₂ClN₅OS 309.78 42.25 4-Cl, 4,6-diaminopyrimidine Anti-Dengue protease
Trichlorophenyl derivative (CAS: 333778-22-6) C₁₄H₁₂Cl₃N₃OS 376.69 2,4,6-Cl₃, 4,6-dimethylpyrimidine Not reported

*Dihedral angle between pyrimidine and benzene rings.

Key Observations :

  • Ring Inclination : The dihedral angle between the pyrimidine and benzene rings varies significantly: 56.19° (target) vs. 67.84° (2-chlorophenyl) and 42.25° (4-chlorophenyl). These differences influence molecular planarity and steric interactions, which may modulate bioactivity .
  • Diaminopyrimidine vs. Dimethylpyrimidine: The target compound lacks the 4,6-diamino groups present in analogues like ARARUI and GOKWIO. This reduces hydrogen-bonding capacity but improves metabolic stability .

Physicochemical Properties

  • Thermal Stability : The target compound’s high predicted boiling point (552.6°C ) suggests stability under physiological conditions, a trait shared with trichlorophenyl and bromophenyl derivatives .

Biological Activity

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (CAS No. 298218-02-7) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and therapeutic development. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H14N4O3S
  • Molecular Weight : 318.356 g/mol
  • Structure : The compound features a pyrimidine ring, a nitrophenyl group, and a sulfanyl linkage, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrimidine moiety is often associated with enhanced antibacterial and antifungal activities. For instance, studies suggest that derivatives of pyrimidine can inhibit bacterial growth by interfering with nucleic acid synthesis.

Antiviral Potential

The compound's nitrophenyl group may enhance its antiviral activity by acting as a reactive intermediate that interacts with viral components. Similar compounds have shown effectiveness against various viruses, including those responsible for respiratory infections.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival.
  • Cellular Interaction : It can form covalent bonds with cellular macromolecules, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can contribute to oxidative stress within cells, potentially leading to apoptosis in infected cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralPotential inhibition of viral replication
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of key metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity.

Case Study 2: Antiviral Activity

In vitro assays showed that the compound inhibited the replication of influenza virus strains at concentrations lower than those required for cytotoxic effects. This suggests a favorable therapeutic index for potential antiviral applications.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : 4,6-dimethylpyrimidine-2-thiol and 3-nitroacetophenone.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.
  • Yield : Reported yields range from 74% to over 90%, depending on the optimization of reaction conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide?

A robust synthetic route involves nucleophilic substitution under reflux conditions. For structurally analogous chloro-substituted derivatives (e.g., N-(4-chlorophenyl) analogs), the protocol includes:

  • Reacting 4,6-diaminopyrimidine-2-thiol with a chloroacetamide derivative in ethanol using potassium hydroxide as a base.
  • Refluxing for 4 hours, monitored by TLC, followed by solvent evaporation and crystallization from methanol/ethyl acetate (1:1) to yield high-purity crystals (97% yield) .
    Key Considerations :
  • Solvent Choice : Ethanol facilitates nucleophilic displacement due to its polarity and boiling point (~78°C).
  • Crystallization : Slow evaporation ensures well-defined crystals for structural analysis.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and packing interactions. For related acetamide derivatives:

  • Data Collection : Bruker SMART APEXII diffractometer with Mo/Kα radiation (λ = 0.71073 Å) and ω/φ scans .
  • Refinement : SHELXL2016 for full-matrix least-squares refinement, with hydrogen atoms added geometrically (riding model) .

Q. Example Crystallographic Parameters (Monoclinic System) :

ParameterValue
Space groupP21/c
a (Å)18.220 (2)
b (Å)8.1180 (12)
c (Å)19.628 (2)
β (°)108.761 (8)
Volume (ų)2748.9 (6)
Z8
R-factor0.050

Q. What spectroscopic techniques are critical for characterizing purity and structural integrity?

  • TLC : Monitors reaction progress and purity .
  • NMR/LC-MS : Confirms molecular structure and functional groups (e.g., nitro, sulfanyl). For related compounds, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate substituent positions and molecular weight .

Advanced Questions

Q. How do substituent variations (e.g., nitro vs. chloro) influence molecular conformation and crystallographic packing?

Substituent position and electronic effects significantly alter dihedral angles between aromatic rings, impacting crystal packing and intermolecular interactions. For chloro-substituted analogs:

Compound (Substituent)Dihedral Angle (°)
2-Chlorophenyl67.84
4-Chlorophenyl (I)42.25
3-Chlorophenyl (II A)59.70
3-Chlorophenyl (II B)62.18

Q. Key Insight :

  • Nitro Groups : The electron-withdrawing nitro group at the 3-position may increase steric hindrance, potentially enlarging dihedral angles compared to chloro analogs.

Q. How can contradictions in crystallographic data for related acetamide derivatives be resolved?

Discrepancies in reported parameters (e.g., bond angles, packing motifs) require:

  • Database Surveys : Cross-referencing the Cambridge Structural Database (CSD) to identify trends (e.g., five hits for 2-[(pyrimidin-2-yl)sulfanyl]-N-phenylacetamide derivatives) .
  • Validation : Re-refinement of raw diffraction data using updated software (e.g., SHELXL2016 vs. older versions) to minimize systematic errors .

Q. How can computational chemistry optimize synthesis and structural analysis?

Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction Path Prediction : Use reaction path search methods to identify energetically favorable intermediates and transition states .
  • Crystallographic Validation : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to detect outliers .

Q. What crystallization protocols yield high-quality single crystals for XRD studies?

  • Solvent System : Methanol/ethyl acetate (1:1) enables slow evaporation, producing block-like crystals .
  • Temperature Control : Room-temperature evaporation minimizes thermal disorder.
  • Crystal Mounting : Use cryoprotectants (e.g., Paratone-N oil) to prevent decay during data collection .

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